Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
“Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound that contains lithium ions and 3-phenyl-1,2,4-oxadiazole-5-carboxylate . It’s related to the 1,2,4-oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the use of nitrogen- and oxygen-containing scaffolds . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
Oxadiazoles, including “Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They exist in four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse, depending on the substituents in the oxadiazole ring . They have been utilized in various applications, including pharmaceuticals and energetic materials .Scientific Research Applications
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Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds target various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, and Staphylococcus aureus .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate their interaction with biological targets.
Biochemical Pathways
Oxadiazoles targeting dpre1 have been reported to inhibit mycolyl-arabinogalactan-peptidoglycan (magp) biogenesis, a well-validated pathway in the treatment of tuberculosis .
Result of Action
Oxadiazoles have been reported to show promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates .
Future Directions
The future directions for research on “Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate” and related compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Additionally, the development and testing of similar compounds could greatly improve the lifespan of lithium-ion batteries .
properties
IUPAC Name |
lithium;3-phenyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDMRUENKAJFG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=NOC(=N2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
1864062-88-3 |
Source
|
Record name | lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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